N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and structural characterization of various hydrazinecarbothioamide derivatives and their metal complexes. For example, Muralisankar et al. (2016) synthesized complexes from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide (HBpyeTsc) and analyzed their DNA/protein binding, DNA cleavage, and cytotoxicity against lung cancer cell lines, showcasing their potential in medicinal chemistry and cancer research (Muralisankar et al., 2016).
Biological Activities
Hydrazinecarbothioamides have been explored for their biological activities, including antimicrobial, antimalarial, and anti-cancer properties. For instance, a study on novel thiosemicarbazone derivatives containing benzimidazole moiety reported their synthesis and evaluation for anti-malarial activity, highlighting their significance in the development of new therapeutic agents (Divatia et al., 2014).
Catalytic Applications
The catalytic applications of hydrazinecarbothioamide derivatives have also been investigated. Youssef et al. (2009) explored the use of a novel Schiff base ligand derived from hydrazinecarbothioamide for the synthesis of transition metal complexes and their application as catalysts in olefin cyclopropanation, indicating their utility in synthetic organic chemistry (Youssef et al., 2009).
Environmental and Analytical Applications
In the environmental and analytical domain, hydrazinecarbothioamides have been utilized for the detection and quantification of various substances. A study on the synthesis of an ICT-based fluorescent probe for measuring hydrazine in biological and water samples by Zhu et al. (2019) showcases the environmental relevance of these compounds (Zhu et al., 2019).
Properties
IUPAC Name |
1-ethyl-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3OS/c1-3-5-6-7-12-8-10-13(11-9-12)14(19)17-18-15(20)16-4-2/h12-13H,3-11H2,1-2H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMXDANWVWPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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